Dinocap
Overview
Description
Dinocap is a dinitrophenyl crotonate compound used primarily as a fungicide and acaricide. It is a mixture of six different isomers, including meptylthis compound, which is the most active component. This compound is effective against a variety of fungal diseases and mites, making it a valuable tool in agricultural pest management .
Mechanism of Action
Target of Action
Meptyldinocap, also known as this compound, is a fungicidal compound . Its primary targets are fungi, specifically those causing powdery mildew on various crops . The compound acts against these fungi, disrupting their growth and proliferation.
Mode of Action
Meptylthis compound operates by uncoupling mitochondrial oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Meptylthis compound inhibits the fungi’s ability to produce energy, thereby preventing their growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by Meptylthis compound is the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP, the primary energy currency of the cell. By uncoupling this process, Meptylthis compound effectively starves the fungi of energy, leading to their death.
Pharmacokinetics
Meptylthis compound has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach into groundwater . . These properties impact the bioavailability of Meptylthis compound, influencing how effectively it can reach its target fungi and exert its fungicidal effects.
Result of Action
The primary result of Meptylthis compound’s action is the death of the target fungi . By disrupting their energy production, Meptylthis compound prevents the fungi from growing and reproducing. This leads to a reduction in the prevalence of powdery mildew on the treated crops .
Action Environment
The action of Meptylthis compound can be influenced by various environmental factors. For instance, its volatility means that it can be lost to the atmosphere under certain conditions . Additionally, its low persistence in soil and quick degradation in water systems suggest that environmental conditions such as temperature, moisture, and soil composition could influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Dinocap plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an inhibitor of mitochondrial oxidative phosphorylation, disrupting the energy production process in fungal cells . This compound interacts with enzymes involved in the electron transport chain, leading to the uncoupling of oxidative phosphorylation and ultimately causing cell death in fungi . This interaction is crucial for its fungicidal activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human lymphocytes, this compound has been shown to induce chromosome aberrations and sister chromatid exchanges, indicating its mutagenic and clastogenic potential . It also affects cell proliferation kinetics and mitotic index, demonstrating its cytotoxic effects . In fungal cells, this compound disrupts cell signaling pathways and gene expression, leading to impaired cellular metabolism and growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to components of the mitochondrial electron transport chain, inhibiting the transfer of electrons and disrupting the proton gradient required for ATP synthesis . This inhibition leads to a decrease in ATP production, causing energy depletion and cell death in fungi . Additionally, this compound induces changes in gene expression related to stress response and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Over time, this compound undergoes hydrolytic cleavage, resulting in the formation of dinitrophenyl phenols . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained inhibition of mitochondrial activity and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits fungicidal activity without significant adverse effects . At high doses, this compound can cause toxic effects, including cleft palate formation and marked effects on otoconia formation in fetuses . The threshold for toxic effects is observed at doses above 25 mg/kg body weight per day . These findings highlight the importance of dosage regulation in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hydrolytic cleavage and subsequent oxidation . The primary metabolic pathway involves the hydrolysis of this compound to release dinitrophenyl phenols and crotonic acid . These metabolites undergo further oxidation and conjugation reactions, leading to their excretion via urine and feces . The metabolic pathways of this compound are similar in rats and mice, with extensive metabolism occurring within 48 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is readily absorbed and distributed to different tissues, with the highest levels found in the liver, kidneys, and skin . This compound does not tend to concentrate in any particular organ or tissue, indicating its widespread distribution . The transport of this compound involves interactions with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on oxidative phosphorylation . This compound’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this specific organelle . The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function and energy production, contributing to its fungicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinocap is synthesized through the esterification of dinitrophenol with crotonic acid. The reaction involves the use of an acid catalyst and is typically carried out under reflux conditions. The resulting product is a mixture of six isomers, each with varying degrees of fungicidal and acaricidal activity .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of dinitrophenol with crotonic acid. The process is optimized to maximize the yield of the most active isomer, meptylthis compound. The mixture is then purified and formulated into various commercial products for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Dinocap undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitrophenol derivatives.
Reduction: Reduction of this compound leads to the formation of aminophenol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Nitrophenol derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Dinocap has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and nitration reactions.
Biology: Investigated for its effects on fungal and mite physiology.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture to control fungal diseases and mites on crops.
Comparison with Similar Compounds
Similar Compounds
Meptyldinocap: The most active isomer of this compound, with similar fungicidal and acaricidal properties.
Dinitrophenol: Shares the dinitrophenyl moiety but lacks the ester functionality.
Crotonic Acid Esters: Other esters of crotonic acid with varying biological activities.
Uniqueness
This compound’s uniqueness lies in its mixture of isomers, each contributing to its overall efficacy. The presence of multiple isomers allows for a broader spectrum of activity against various fungal species and mites. Additionally, its ability to uncouple oxidative phosphorylation sets it apart from other fungicides and acaricides .
Properties
IUPAC Name |
(2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZPCMRQGZCE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274056 | |
Record name | Meptyldinocap | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide., Dark, reddish-brown liquid; [EXTOXNET], DARK BROWN LIQUID. | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dinocap | |
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URL | https://haz-map.com/Agents/1176 | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
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Boiling Point |
138-140 °C (0.05 mm Hg), at 0.007kPa: 138-140 °C | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Sparingly soluble in water. Soluble in most organic solvents., Soluble in most organic solvents (e.g., acetone, methanol, heptane)., Water solubility = 4 mg/l @ 25 °C, Solubility in water: none | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
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Density |
1.10 g/cu cm @ 20 °C, Relative density (water = 1): 1.10 | |
Record name | DINOCAP | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1597 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0881 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.00000004 [mmHg], Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C, 4.0X10-8 mm Hg @ 20-25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Dinocap | |
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Record name | DINOCAP | |
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Record name | DINOCAP (ISOMER MIXTURE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Mechanism of Action |
/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/, Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ | |
Record name | DINOCAP | |
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Impurities |
TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. | |
Record name | DINOCAP | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown liquid | |
CAS No. |
39300-45-3, 131-72-6, 6119-92-2 | |
Record name | DINOCAP | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18138 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Meptyldinocap | |
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Record name | Meptyldinocap [ISO] | |
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Record name | 2-(1-Methylheptyl)-4,6-dinitrophenyl crotonate | |
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Record name | Meptyldinocap | |
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Record name | 2-(1-methylheptyl)-4,6-dinitrophenyl crotonate | |
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Record name | Dinocap | |
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Record name | 2-(1-methylheptyl)-4,6-dinitrophenylbut-2-enoate | |
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Record name | MEPTYLDINOCAP | |
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Q1: What is the primary mechanism of action of dinocap against powdery mildew?
A1: While the precise mechanism of action of this compound remains unclear, research suggests that it acts as an uncoupler of oxidative phosphorylation. [] This process disrupts the production of ATP, the primary energy currency of cells, within the mitochondria of fungi, ultimately leading to their death.
Q2: What are the typical application methods for this compound in agricultural settings?
A2: this compound is typically applied as a foliar spray in agricultural settings. [, ] The frequency and timing of applications can vary depending on the crop, the severity of the mildew infection, and environmental factors.
Q3: Are there differences in the efficacy of this compound against various powdery mildew species?
A3: Yes, research indicates that the efficacy of this compound can vary depending on the specific species of powdery mildew targeted. For instance, some studies suggest that this compound might be more effective against Podosphaera leucotricha (apple mildew) than against Erysiphe necator (grapevine powdery mildew). [, ]
Q4: Have any studies compared the effectiveness of this compound with other fungicides against powdery mildew?
A4: Yes, several studies have compared the efficacy of this compound with other fungicides. For example, research has shown that etaconazole and this compound were more effective than benomyl and wettable sulfur in controlling powdery mildew fruit russet on apples. [] Additionally, a study on the control of powdery mildew in turnip found that quinoxyfen and azoxystrobin provided the best disease control, followed by penconazole, myclobutanil, this compound, and meptylthis compound. []
Q5: What is the chemical structure of this compound?
A5: this compound is not a single compound but rather a mixture of isomeric dinitrooctylphenyl crotonates. The two main groups are 2,4-dinitro-6-octylphenyl crotonates (2,4-dinocap) and 2,6-dinitro-4-octylphenyl crotonates (2,6-dinocap). [, ] The octyl group can vary in its structure and branching, resulting in different isomers within each group.
Q6: How does the structure of this compound contribute to its fungicidal activity?
A6: The presence of two nitro groups (NO₂) and a phenolic hydroxyl group (OH) on the benzene ring are crucial for the fungicidal activity of this compound. [, ] Studies on the structure-activity relationship have shown that 2,6-dinitro-4-alkylphenols are generally more active against powdery mildew than their 2,4-dinitro-6-alkylphenol isomers. [, ]
Q7: Have specific isomers of this compound been identified as more active than others?
A7: Yes, research has shown that 2,6-dinitro-4-(1-ethylhexyl)phenol and 2,6-dinitro-4-(1-propylpentyl)phenol, both belonging to the 2,6-dinocap group, are significantly more active against powdery mildew than this compound itself or other isomers. []
Q8: Does this compound pose any environmental risks?
A8: this compound can have adverse effects on beneficial insects, including predatory mites that help control pest populations in agricultural ecosystems. [, , , , ] Its use has been shown to negatively impact populations of Stethorus punctum, a predatory mite that feeds on spider mites. [, ]
Q9: Has resistance to this compound been observed in powdery mildew populations?
A9: While resistance to this compound has not been as widely reported as resistance to other fungicides, some studies suggest its efficacy might be declining. [] For instance, a study in the Czech Republic found that this compound expressed decreasing efficacy against cucurbit powdery mildew in 2005. []
Q10: What are the implications of potential this compound resistance for powdery mildew management?
A10: The development of resistance to this compound in powdery mildew populations could pose a significant challenge for disease management. It could lead to a resurgence of powdery mildew infections and potentially increase the reliance on other fungicides, some of which might have broader toxicity profiles or a higher risk of resistance development.
Q11: Are there any alternative strategies for controlling powdery mildew that could help mitigate the risks associated with this compound resistance?
A11: Yes, several alternative strategies for controlling powdery mildew can be considered. These include:
- Biological control: Employing beneficial microorganisms, such as Bacillus subtilis and Ampelomyces quisqualis, can provide a certain level of disease suppression. [, ]
- Alternative fungicides: Exploring the use of fungicides with different modes of action, such as quinoxyfen, azoxystrobin, penconazole, and myclobutanil, can help delay the development of resistance. []
- Integrated Pest Management (IPM): Integrating different control methods, including cultural practices, biological control, and targeted fungicide applications, can provide a more sustainable approach to managing powdery mildew. []
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